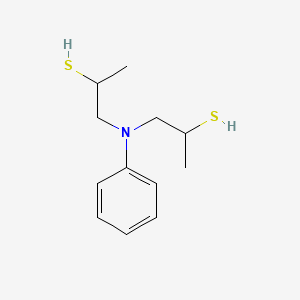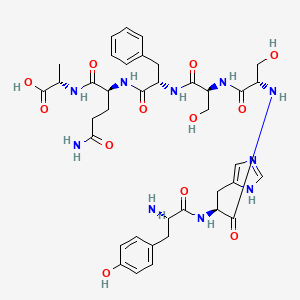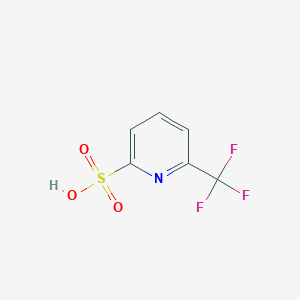![molecular formula C36H18 B14259145 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene) CAS No. 211739-82-1](/img/structure/B14259145.png)
1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene): is a complex organic compound characterized by its star-shaped, fully conjugated molecular structure. This compound is notable for its unique arrangement of ethynylbenzene groups connected to a central benzene core through ethyne linkages. It is a member of the larger family of conjugated organic molecules, which are known for their interesting electronic and optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene) typically involves the Sonogashira coupling reaction. This reaction is performed under an inert atmosphere, such as argon, to prevent oxidation. The process involves the coupling of 1,3,5-tribromo-2,4,6-triethynylbenzene with 4-ethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an anhydrous solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkanes or alkenes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its conjugated structure makes it valuable in the study of electronic properties and charge transfer mechanisms.
Biology: While direct biological applications are limited, derivatives of this compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its conjugated structure allows for efficient charge transport and light absorption .
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene) primarily involves its ability to participate in π-π interactions and electron transfer processes. The conjugated system allows for delocalization of electrons, which can interact with other molecules or materials, facilitating charge transfer and energy absorption. This makes it an effective component in electronic and photonic devices .
Comparación Con Compuestos Similares
- 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene
- 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid
- 1,3,5-Tris(4-cyanophenylethynyl)benzene
Uniqueness: 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene) is unique due to its specific arrangement of ethynylbenzene groups, which provides distinct electronic and optical properties. Compared to similar compounds, it offers enhanced conjugation and stability, making it particularly useful in advanced material applications .
Propiedades
Número CAS |
211739-82-1 |
|---|---|
Fórmula molecular |
C36H18 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
1,3,5-tris[2-(4-ethynylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C36H18/c1-4-28-7-13-31(14-8-28)19-22-34-25-35(23-20-32-15-9-29(5-2)10-16-32)27-36(26-34)24-21-33-17-11-30(6-3)12-18-33/h1-3,7-18,25-27H |
Clave InChI |
HHBQWKAGZUCEAK-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C#C)C#CC4=CC=C(C=C4)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)
![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)
![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-](/img/structure/B14259081.png)
![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)



![(2S)-2-[[3-[[(3S,3aS,6aR)-2-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[5-(2H-tetrazol-5-yl)pentanoylamino]butanoyl]amino]butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carbonyl]amino]-2-oxohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14259116.png)




